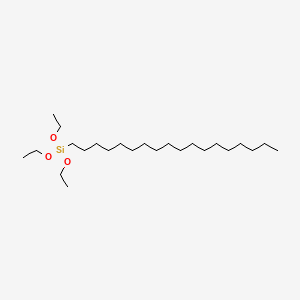

Octadecyltriethoxysilane

描述

属性

IUPAC Name |

triethoxy(octadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMJEGJVKFTGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155828-83-4 | |

| Record name | Silane, triethoxyoctadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155828-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90224778 | |

| Record name | Stearyl triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | n-Octadecyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7399-00-0 | |

| Record name | Octadecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VN9P25L8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Sol-Gel Synthesis Method

The sol-gel process is a prominent method for preparing octadecyltriethoxysilane-based hybrid materials. This technique involves hydrolysis and condensation of the silane precursor in the presence of solvents and templates to form xerogels or polymer networks with tailored properties.

- Dissolve n-hexadecylamine as a template in absolute ethanol.

- Add a precise amount of n-octadecyltriethoxysilane to the template solution and stir for several hours to promote self-assembly.

- Introduce a cross-linker such as tetraethoxysilane (TEOS), tetramethoxysilane (TMOS), or methyltrimethoxysilane (MeSi(OMe)3) to control network density.

- Add distilled water dropwise to initiate hydrolysis and condensation, stirring for 24 hours at room temperature until gel formation.

- Remove solvent by reduced pressure and extract the template via Soxhlet extraction with ethanol to yield purified xerogels.

- Template (n-hexadecylamine): 2.2 × 10^−2 mmol

- Selector (OTS): 2.4 × 10^−3 mmol

- Cross-linker: 2.2 × 10^−2 mmol

- Molar ratio [Selector:Template:Cross-linker] = 1:9:9

- Stirring temperature: 35 °C

- Stirring times: 3 hours (self-assembly), 10 hours (post cross-linker addition), 24 hours (gelation)

- The sol-gel method yields hybrid materials with a high degree of cross-linking, confirmed by infrared spectroscopy and solid-state NMR (13C and 29Si CP/MAS).

- Different cross-linkers influence the polymer network structure and properties, such as hydrolysis rate and surface hydroxyl groups.

- The xerogels formed are insoluble, indicating successful polymerization and network formation.

- The removal of the template (n-hexadecylamine) is essential to obtain porous materials with desired surface characteristics.

Table 1: Summary of Sol-Gel Preparations of OTS-Based Xerogels

| Sample Code | Cross-linker Used | Yield (g) | Key Structural Features (NMR δ ppm) |

|---|---|---|---|

| X0 | None | 0.6 | 13C: 14.0, 22.8, 32.8; 29Si: −57.8 (T), −67.1 (2T) |

| X1 | Tetraethoxysilane (TEOS) | 5.2 | 13C: 13.2, 16.6, 22.8, 29.9, 32.0, 59.3; 29Si: −56.2 (T), −66.8 (2T), −101.9 (3Q), −109.5 (3Q) |

| X3 | Methyltrimethoxysilane | 4.5 | 13C: −3.6, 14.0, 17.2, 22.8, 29.9, 32.8, 57.4; 29Si: −57.2 (T2), −67.8 (T3) |

Note: T and Q units represent different silicon environments in the polymer network, indicating degrees of condensation and cross-linking.

Summary Table of Preparation Methods for this compound

| Preparation Method | Description | Key Reagents/Conditions | Applications |

|---|---|---|---|

| Sol-Gel Synthesis | Hydrolysis and condensation with templates and cross-linkers | OTS, n-hexadecylamine, TEOS/TMOS, ethanol, water | Hybrid xerogels, porous materials |

| Self-Assembly Casting | Direct deposition of neat OTS on substrates | Clean Si/Glass substrates, 2 μL OTS, ethanol rinse | Thin films, surface modification |

| Vapor Phase Deposition | Exposure of substrates to OTS vapor | Vacuum, controlled temperature | Thin films with controlled coverage |

| Silica Particle Modification | Co-condensation of OTS with sodium silicate | OTS, sodium silicate, oleic acid/sodium oleate | Hydrophobic silica particles |

化学反应分析

Types of Reactions:

-

Hydrolysis and Condensation: Octadecyltriethoxysilane readily undergoes hydrolysis in the presence of water, forming silanols. These silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks. [ \text{C18H37Si(OC2H5)3} + 3 \text{H2O} \rightarrow \text{C18H37Si(OH)3} + 3 \text{C2H5OH} ] [ 2 \text{C18H37Si(OH)3} \rightarrow \text{C18H37Si-O-SiC18H37} + 3 \text{H2O} ]

-

Surface Modification: this compound is commonly used to modify surfaces by forming self-assembled monolayers. The silane groups react with hydroxyl groups on the substrate, forming strong covalent bonds. [ \text{C18H37Si(OC2H5)3} + \text{Surface-OH} \rightarrow \text{Surface-O-SiC18H37} + 3 \text{C2H5OH} ]

Common Reagents and Conditions:

Reagents: Water, ethanol, substrates with hydroxyl groups.

Conditions: Anhydrous conditions for synthesis, ambient conditions for surface modification.

Major Products:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Surface Modification: Covalently bonded monolayers on substrates.

科学研究应用

Surface Modification

Hydrophobic Coatings:

ODTES is primarily utilized to create hydrophobic surfaces. By forming a monolayer on substrates, it effectively transforms hydrophilic surfaces into hydrophobic ones. This property is particularly useful in applications such as:

- Microfluidics: Enhancing the performance of microfluidic devices by reducing wettability and preventing unwanted liquid adhesion.

- Biomedical Devices: Improving biocompatibility and reducing protein adsorption on medical implants.

Self-Assembled Monolayers (SAMs):

The ability of ODTES to form SAMs allows for precise control over surface properties. Research has shown that ODTES can be used to create well-defined monolayers on various substrates, including metals and oxides, which can be characterized using techniques such as ellipsometry and atomic force microscopy (AFM) .

Corrosion Protection

Coatings for Metal Alloys:

ODTES has been extensively studied for its effectiveness in protecting metal substrates from corrosion. For instance, coatings made with ODTES on aluminum alloys, such as AA2024-T3, demonstrate significant resistance to corrosion when subjected to harsh environments . The mechanism involves the formation of a siloxane network that acts as a barrier against corrosive agents.

Microbiologically Influenced Corrosion (MIC):

Recent studies indicate that silane coatings incorporating ODTES can mitigate microbiologically influenced corrosion on mild steel. These coatings enhance the material's resistance to microbial attacks by creating a hydrophobic barrier that limits moisture access .

Applications in Nanotechnology

Nanoparticle Stabilization:

ODTES is used in the synthesis of nanoparticles by providing a hydrophobic environment that stabilizes colloidal dispersions. This application is crucial in fields like drug delivery and catalysis, where stable nanoparticle suspensions are required .

Functionalization of Nanostructures:

The compound can modify the surface properties of nanostructures, enhancing their compatibility with organic solvents and biological systems. This functionalization is vital in developing advanced materials for sensors and electronic devices.

Analytical Chemistry

Chromatography:

In liquid chromatography, ODTES is employed to modify stationary phases to improve separation efficiency. The long alkyl chains provide increased hydrophobic interactions with analytes, facilitating better retention times and resolution during chromatographic processes .

Case Study 1: Corrosion Protection of Aluminum Alloys

A study evaluated the performance of ODTES-based coatings on AA2024-T3 aluminum alloy under neutral salt spray conditions. The results indicated that the coatings significantly reduced corrosion rates compared to uncoated samples. Scanning electron microscopy revealed that the ODTES layer formed a dense protective barrier that effectively inhibited moisture penetration .

Case Study 2: Hydrophobic Coatings for Biomedical Applications

Research demonstrated that ODTES-modified surfaces exhibited reduced protein adsorption, enhancing biocompatibility for biomedical implants. The contact angle measurements confirmed the hydrophobic nature of the treated surfaces, which are crucial for preventing biofouling .

作用机制

Molecular Targets and Pathways: Octadecyltriethoxysilane exerts its effects primarily through the formation of covalent bonds with hydroxyl groups on surfaces. The silane groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds with the substrate. This results in the formation of a stable, hydrophobic monolayer that modifies the surface properties of the material.

相似化合物的比较

Comparison with Similar Organosilane Compounds

Alkyltrialkoxysilanes with Varying Chain Lengths or Alkoxy Groups

n-Octyltriethoxysilane (C8-TEOS)

- Structure : Shorter 8-carbon alkyl chain with ethoxy groups.

- Applications: Used in reversed-phase capillary electrochromatography (OT-CEC) for creating organic-inorganic composites .

- Performance : Shorter chains reduce hydrophobicity compared to OTES but offer faster surface coverage due to lower steric hindrance.

Octadecyltrimethoxysilane (OTMS)

- Structure : Methoxy (-OCH₃) groups instead of ethoxy.

- Reactivity: Methoxy groups hydrolyze faster than ethoxy, accelerating silanol (Si-OH) formation and surface bonding .

- Applications : Preferred in rapid coating processes, whereas OTES is chosen for controlled, slow hydrolysis in sensitive environments.

Chlorosilanes: Octadecyltrichlorosilane (OTS)

- Structure : Three chlorine (-Cl) groups instead of ethoxy.

- Reactivity : Chlorine groups hydrolyze rapidly, making OTS highly reactive but moisture-sensitive. Requires anhydrous conditions for application .

- Applications: Forms dense self-assembled monolayers (SAMs) on silicon wafers for microelectronics. OTES, with slower hydrolysis, is better suited for aqueous or ambient conditions.

- Safety : OTS is corrosive and requires stringent handling, whereas OTES poses lower risks .

Amino-Functionalized Silanes: 3-Aminopropyltriethoxysilane (APTES)

Comparative Data Table

Research Findings and Performance Insights

- Lubrication : OTES-modified GO reduces coefficient of friction (COF) by 40% compared to unmodified GO in polyol ester oils, outperforming shorter-chain silanes like C8-TEOS .

- Solar Cells: OTES-treated ZnO surfaces achieve 15% higher power conversion efficiency in P3HT-based solar cells than ODT (octadecylthiol)-modified surfaces due to stronger Si-O-Zn bonds .

- Hydrolysis Kinetics : OTES hydrolyzes 3× slower than OTMS, enabling uniform film formation in humid environments .

生物活性

Octadecyltriethoxysilane (OTES) is an organosilane compound widely used in various applications due to its unique properties, particularly in surface modification and as a precursor for hybrid materials. This article delves into the biological activity of OTES, exploring its synthesis, stability, interactions with biological systems, and potential applications in biomedical fields.

Synthesis and Characterization

OTES can be synthesized through sol-gel processes, where it is co-condensed with various cross-linkers to form hybrid materials. The synthesis typically involves the reaction of this compound with silanol groups under controlled conditions, leading to the formation of stable siloxane networks. Characterization techniques such as infrared spectroscopy, solid-state NMR spectroscopy, and scanning electron microscopy are employed to analyze the resulting structures and their properties .

Stability and Environmental Interactions

The stability of OTES monolayers is critical for its application in various fields. Research indicates that OTES exhibits high initial hydrophobicity; however, prolonged exposure to humidity can lead to hydrolysis and degradation of the silane layer. Studies using surface forces apparatus have shown that water interacts with OTES monolayers over time, indicating the presence of defects that allow water penetration .

The following table summarizes key findings on the stability of OTES:

| Condition | Observation |

|---|---|

| High Humidity (>90% RH) | Significant degradation of OTES monolayers observed |

| Immersion in Water | Gradual loss of hydrophobicity due to hydrolysis |

| Surface Analysis | SEM images reveal electrochemical corrosion signs |

Cytotoxicity and Biocompatibility

Studies on the cytotoxicity of OTES have shown mixed results. While some investigations suggest that OTES-modified surfaces can promote cell adhesion and growth, others indicate potential cytotoxic effects at higher concentrations. The interaction between OTES-coated surfaces and biological materials is influenced by factors such as surface roughness, hydrophobicity, and chemical composition .

A notable study investigated the effect of OTES on fibroblast cells, revealing that low concentrations enhanced cell proliferation while higher concentrations led to reduced viability. This biphasic response highlights the importance of optimizing silane concentration for biomedical applications.

Antimicrobial Properties

Research has also explored the antimicrobial properties of OTES-modified surfaces. Coatings created with OTES have been shown to reduce bacterial adhesion significantly. The hydrophobic nature of OTES contributes to creating unfavorable conditions for microbial colonization .

Case Studies

- OTES in Hybrid Membranes : A study focused on the incorporation of OTES into hybrid silica membranes demonstrated improved mechanical stability and selective permeability for gases. This application is particularly relevant in environmental engineering for gas separation processes .

- Corrosion Resistance : Another case study examined the use of OTES coatings on aluminum alloys to mitigate microbiologically influenced corrosion (MIC). The results indicated enhanced corrosion resistance due to the hydrophobic properties imparted by the OTES layer .

常见问题

Q. What are best practices for troubleshooting incomplete OTE hydrolysis?

- Incomplete hydrolysis often results from insufficient water content or acidic/basic catalyst imbalance. Titration with Karl Fischer reagent quantifies residual water, while adjusting pH (e.g., acetic acid for acid-catalyzed hydrolysis) ensures complete reaction. FTIR monitoring of Si-OH peaks validates hydrolysis progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。